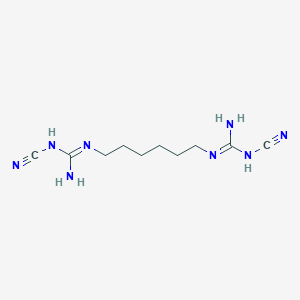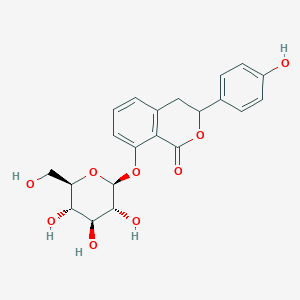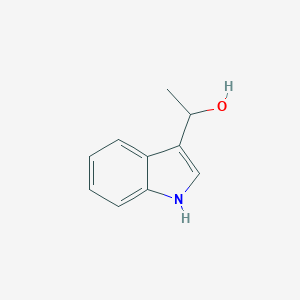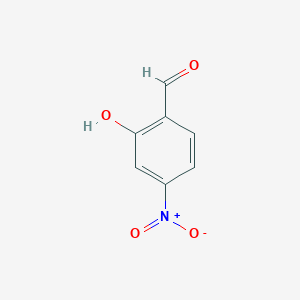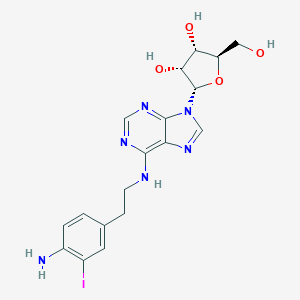
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine, also known as APEC, is a novel adenosine derivative that has gained attention in the scientific community due to its potential therapeutic applications. APEC is a potent agonist of the adenosine A1 receptor, which plays a crucial role in regulating various physiological functions, including cardiovascular, respiratory, and immune systems.
Mécanisme D'action
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine exerts its pharmacological effects by binding to the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in various tissues. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase, which reduces the formation of cyclic AMP, a second messenger that regulates various cellular functions. The inhibition of adenylate cyclase also leads to the opening of potassium channels, which hyperpolarizes the cell membrane and reduces neuronal excitability.
Effets Biochimiques Et Physiologiques
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has also been found to improve mitochondrial function and reduce the production of reactive oxygen species. In addition, N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has been shown to improve cardiac function, reduce infarct size, and decrease arrhythmias in animal models of ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has several advantages for lab experiments, including its high potency and selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor. N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine is also stable in solution and can be easily synthesized in large quantities. However, N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has some limitations for lab experiments, including its potential toxicity and the lack of a suitable animal model for studying its pharmacological effects.
Orientations Futures
There are several future directions for the study of N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine, including further investigation of its pharmacological effects in various disease models, optimization of its synthesis method, and development of more potent and selective analogs. N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine could also be used as a tool for studying the adenosine A1 receptor and its downstream signaling pathways. In addition, N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine could be used in combination with other drugs to enhance their therapeutic efficacy and reduce their side effects.
Méthodes De Synthèse
The synthesis of N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine involves the conversion of adenosine to 2-chloroadenosine, which is then reacted with 4-amino-3-iodobenzyl alcohol in the presence of a base to yield N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine. The yield of the final product can be improved by using a palladium catalyst and a hydrogen donor.
Applications De Recherche Scientifique
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has been extensively studied for its potential therapeutic applications in various diseases, including ischemia-reperfusion injury, inflammation, and cancer. N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has been shown to protect against ischemia-reperfusion injury in the heart, brain, and liver by reducing oxidative stress and inflammation. N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines in macrophages and microglia. In addition, N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has shown promising anti-cancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines.
Propriétés
Numéro CAS |
105834-00-2 |
|---|---|
Nom du produit |
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine |
Formule moléculaire |
C18H21IN6O4 |
Poids moléculaire |
512.3 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-[6-[2-(4-amino-3-iodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H21IN6O4/c19-10-5-9(1-2-11(10)20)3-4-21-16-13-17(23-7-22-16)25(8-24-13)18-15(28)14(27)12(6-26)29-18/h1-2,5,7-8,12,14-15,18,26-28H,3-4,6,20H2,(H,21,22,23)/t12-,14-,15-,18+/m1/s1 |
Clé InChI |
MPIIQNVLVJWSSQ-DRRHNWJESA-N |
SMILES isomérique |
C1=CC(=C(C=C1CCNC2=C3C(=NC=N2)N(C=N3)[C@@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)I)N |
SMILES |
C1=CC(=C(C=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N |
SMILES canonique |
C1=CC(=C(C=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N |
Autres numéros CAS |
105834-00-2 |
Synonymes |
N(6)-2-(4-amino-3-iodophenyl)ethyladenosine NAMPEA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




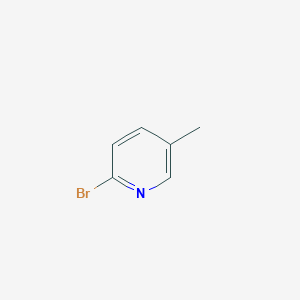
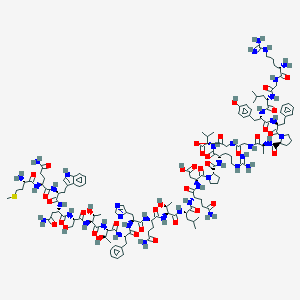
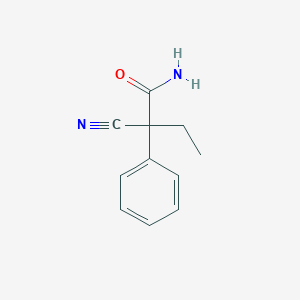
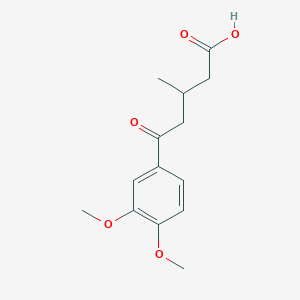
![2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one](/img/structure/B20801.png)
![[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B20802.png)
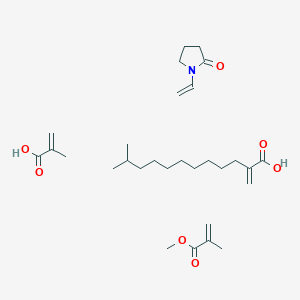
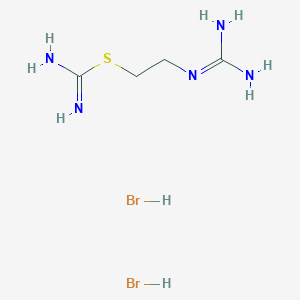
![5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B20811.png)
